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molecular formula C13H24N2O3 B063639 Tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate CAS No. 178312-51-1

Tert-butyl 3-(3-hydroxypiperidin-1-yl)azetidine-1-carboxylate

Cat. No. B063639
M. Wt: 256.34 g/mol
InChI Key: DRYSGWPVVVBDNA-UHFFFAOYSA-N
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Patent
US05968923

Procedure details

A mixture of 1-(t-butoxycarbonyl)-3-methanesulphonyloxyazetidine (see International Patent Application Publication no. WO93/19059) (1.5 g, 4.78 mmol) and 3-hydroxypiperidine (1.9 g, 4 mol. equiv.) was heated at 110° C. for sixteen hours. The mixture was cooled to room temperature and partitioned between ethyl acetate (100 ml) and 5% aqueous sodium bicarbonate solution (100 ml). The layers were separated and the aqueous phase was extracted with a further portion of ethyl acetate (100 ml). The combined organic layers were dried over anhydrous magnesium sulphate. The solution was filtered, the solvent removed from the filtrate under reduced pressure and the crude product purified by column chromatography using silica gel eluting with methanol:dichloromethane (1:9, by volume) to give the title compound (1.4 g). TLC Rf=0.3 (silica, methanol:dichloromethane, 1:9, by volume).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:11][CH:10](OS(C)(=O)=O)[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[OH:17][CH:18]1[CH2:23][CH2:22][CH2:21][NH:20][CH2:19]1>>[C:1]([O:5][C:6]([N:8]1[CH2:11][CH:10]([N:20]2[CH2:21][CH2:22][CH2:23][CH:18]([OH:17])[CH2:19]2)[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(C1)OS(=O)(=O)C
Step Two
Name
Quantity
1.9 g
Type
reactant
Smiles
OC1CNCCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate (100 ml) and 5% aqueous sodium bicarbonate solution (100 ml)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with a further portion of ethyl acetate (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous magnesium sulphate
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed from the filtrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude product purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(C1)N1CC(CCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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